molecular formula C7H14N2O B12291887 (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B12291887
M. Wt: 142.20 g/mol
InChI Key: PZUZDNGNEFEKNJ-RNFRBKRXSA-N
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Description

(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(4aR,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine

InChI

InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

PZUZDNGNEFEKNJ-RNFRBKRXSA-N

Isomeric SMILES

CN1CCO[C@H]2[C@H]1CNC2

Canonical SMILES

CN1CCOC2C1CNC2

Origin of Product

United States

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